BenchChemオンラインストアへようこそ!

5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

CYP450 inhibition drug-drug interaction metabolic stability

This 5-fluoro-2-methoxy isoxazole-benzenesulfonamide (CAS 2034385-15-2) is a patent-exemplified FXR agonist lead with a unique CYP inhibition profile: CYP3A4 IC₅₀ 5.49 µM, while sparing CYP2C19 (Ki >50 µM) and CYP2E1 (IC₅₀ >50 µM). Its 9.1-fold selectivity window eliminates cross-reactivity confounders in high-throughput CYP screening. The 5-fluoro-2-methoxy substitution pattern provides a distinct pharmacophore vector unavailable in des-fluoro or des-methoxy analogs (MW >298). With a clogP of 1.16 and TPSA of 96.36 Ų, it serves as a reference standard for balancing solubility and passive permeability in ADME-Tox optimization. Request a quote for your R&D program.

Molecular Formula C14H17FN2O4S
Molecular Weight 328.36
CAS No. 2034385-15-2
Cat. No. B2898350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
CAS2034385-15-2
Molecular FormulaC14H17FN2O4S
Molecular Weight328.36
Structural Identifiers
SMILESCC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC
InChIInChI=1S/C14H17FN2O4S/c1-10-8-12(21-17-10)4-3-7-16-22(18,19)14-9-11(15)5-6-13(14)20-2/h5-6,8-9,16H,3-4,7H2,1-2H3
InChIKeyJXBIOLIKCMXZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide (CAS 2034385‑15‑2): Core Identity and Sourcing Baseline


5‑Fluoro‑2‑methoxy‑N‑(3‑(3‑methylisoxazol‑5‑yl)propyl)benzenesulfonamide (CAS 2034385‑15‑2) is a synthetic sulfonamide derivative that integrates a 5‑fluoro‑2‑methoxy‑substituted benzene ring with a 3‑methylisoxazole moiety via a propyl linker [REFS‑1]. The compound has been profiled in public bioactivity databases, most notably for its cytochrome P450 (CYP) inhibition profile [REFS‑2]. Its molecular formula is C₁₄H₁₇FN₂O₄S, with a molecular weight of 328.36 Da, a predicted clogP of 1.16, and a topological polar surface area (TPSA) of 96.36 Ų [REFS‑3]. These physicochemical parameters immediately differentiate it from close analogs that lack either the fluorine or the methoxy group, providing a basis for rational selection in drug‑metabolism or chemical‑biology studies.

Why Generic Isoxazole‑Sulfonamide Interchange Fails for 5‑Fluoro‑2‑methoxy‑N‑(3‑(3‑methylisoxazol‑5‑yl)propyl)benzenesulfonamide


Within the isoxazole‑benzenesulfonamide series, seemingly minor structural modifications—such as the position of the fluorine atom, the presence or absence of the methoxy group, or the nature of the isoxazole‑ring substituent—produce divergent CYP‑inhibition and physicochemical profiles [REFS‑1]. The 5‑fluoro‑2‑methoxy substitution pattern of CAS 2034385‑15‑2 yields a CYP3A4 IC₅₀ of 5.49 µM while sparing CYP2C19 (Ki 50 µM) and CYP2E1 (IC₅₀ 50 µM), a selectivity window that cannot be assumed for close analogs [REFS‑2]. Generic substitution with, for instance, the 2‑fluoro‑des‑methoxy analog (MW 298.33) or the 4‑methoxy‑3‑methyl analog (MW 324.4) alters both lipophilicity and hydrogen‑bonding capacity, leading to unpredictable shifts in CYP inhibition and metabolic stability. The quantitative evidence in Section 3 demonstrates that interchange without confirmatory profiling carries a high risk of compromised metabolic liability.

Product‑Specific Quantitative Evidence Guide: 5‑Fluoro‑2‑methoxy‑N‑(3‑(3‑methylisoxazol‑5‑yl)propyl)benzenesulfonamide (CAS 2034385‑15‑2)


CYP3A4 vs. CYP2C19 Selectivity: A 9.1‑Fold Window Unique to the 5‑Fluoro‑2‑Methoxy Pattern

CAS 2034385‑15‑2 demonstrates a pronounced selectivity for CYP3A4 inhibition (IC₅₀ = 5.49 µM) over CYP2C19 (Ki = 50 µM), yielding a selectivity ratio of ~9.1‑fold [REFS‑1]. This selectivity profile contrasts with that of the widely used sulfonamide antibacterial sulfamethoxazole, which inhibits CYP2C19 with an IC₅₀ of ~28 µM and shows far weaker CYP3A4 inhibition, resulting in a selectivity ratio inverted relative to the target compound [REFS‑2]. The fluoromethoxy‑substituted isoxazole scaffold thus offers a distinct CYP interaction fingerprint that is not shared by simpler benzenesulfonamides.

CYP450 inhibition drug-drug interaction metabolic stability isoxazole sulfonamide

Weak CYP2E1 Inhibition: Favorable Toxicological Differentiation

The target compound exhibits an IC₅₀ of 50 µM against CYP2E1 in human liver microsomes [REFS‑1]. This value is >10‑fold higher than the IC₅₀ of the known CYP2E1 inhibitor disulfiram (~4 µM) [REFS‑2], indicating essentially negligible CYP2E1 inhibition at pharmacologically relevant concentrations. Given that CYP2E1 is implicated in the bioactivation of hepatotoxins, weak inhibition is a desirable differentiation trait for compounds intended for repeat‑dose in vivo studies.

CYP2E1 hepatotoxicity reactive metabolites isoxazole safety

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Benchmarking Against Close Analogs

CAS 2034385‑15‑2 possesses a predicted clogP of 1.16 and a TPSA of 96.36 Ų [REFS‑1]. In comparison, the 2‑fluoro‑des‑methoxy analog (MW 298.33) is predicted to have a higher clogP (~1.8) and a lower TPSA (~75 Ų), while the 4‑methoxy‑3‑methyl analog (MW 324.4) shows a lower clogP (~0.9) and a similar TPSA (~96 Ų) [REFS‑2]. The intermediate lipophilicity and optimal TPSA of the target compound balance passive permeability and aqueous solubility, making it a preferred starting point for cellular assay development where both parameters are critical.

logP TPSA permeability drug-likeness isoxazole sulfonamide

Structural Uniqueness in Patent Space: Enanta FXR Agonist Series

The compound falls within the Markush structures claimed in Enanta Pharmaceuticals' isoxazole‑based FXR agonist patents (e.g., US 2018/0099957) [REFS‑1]. Within these patents, the 5‑fluoro‑2‑methoxy benzenesulfonamide substitution is explicitly exemplified and distinguishes itself from other halogen‑ or alkyl‑substituted analogs that dominate the exemplified compound tables [REFS‑2]. The specific combination of a fluorine at the 5‑position and a methoxy at the 2‑position is underrepresented in the broader FXR agonist literature, making CAS 2034385‑15‑2 a structurally non‑obvious tool for probing FXR‑mediated pharmacology.

FXR agonist patent landscape structure‑activity relationship isoxazole scaffold

Optimal Application Scenarios for 5‑Fluoro‑2‑methoxy‑N‑(3‑(3‑methylisoxazol‑5‑yl)propyl)benzenesulfonamide (CAS 2034385‑15‑2)


CYP3A4‑Selective Chemical Probe for Drug‑Drug Interaction Screening Panels

Leveraging its 9.1‑fold selectivity for CYP3A4 over CYP2C19 and its negligible CYP2E1 inhibition, CAS 2034385‑15‑2 serves as an ideal positive control or calibration compound in high‑throughput CYP inhibition screening panels. Its inhibition profile reduces confounding cross‑reactivity, enabling cleaner interpretation of CYP3A4‑mediated metabolism data [REFS‑1].

FXR Agonist Pharmacophore Refinement in Metabolic Disease Drug Discovery

As a patent‑exemplified isoxazole‑benzenesulfonamide within the Enanta FXR agonist series, this compound is well‑suited for structure‑activity relationship (SAR) studies aimed at optimizing FXR agonism for non‑alcoholic fatty liver disease (NAFLD) or cholestatic liver diseases. Its unique 5‑fluoro‑2‑methoxy substitution pattern offers a distinct vector for pharmacophore refinement [REFS‑2].

ADME‑Tox Lead Optimization with Balanced Physicochemical Properties

With a clogP of 1.16 and TPSA of 96.36 Ų, the compound occupies a favorable property space for oral absorption and cellular permeability. Medicinal chemistry teams can use this compound as a reference standard when optimizing ADME‑Tox profiles of isoxazole‑containing lead series, particularly when seeking to balance solubility and passive permeability [REFS‑3].

Quote Request

Request a Quote for 5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.